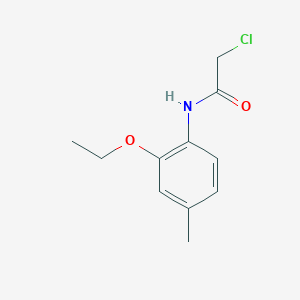
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name 'acetamide, 2-chloro-N-(2-ethoxy-4-methylphenyl)-'. This compound has been studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a good pharmacokinetic profile and is easily absorbed by the body. It has also been found to have good bioavailability and is rapidly metabolized by the liver.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide in lab experiments include its low toxicity profile, good pharmacokinetic profile, and unique properties such as antibacterial, antifungal, and anticancer activity. However, its limitations include its limited solubility in water and its potential to interact with other chemicals in the lab.
Future Directions
There are several future directions for the study of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide. These include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of new antibiotics and antifungal agents based on its unique properties.
3. Development of new anticancer drugs based on its ability to induce cell cycle arrest and apoptosis.
4. Study of its potential use in the treatment of other diseases.
5. Development of new methods for synthesizing 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide with higher yields and purity.
Conclusion:
In conclusion, 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has unique properties such as antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on its properties.
Synthesis Methods
The synthesis of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide involves the reaction between 2-ethoxy-4-methylaniline and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has been studied for its potential use in scientific research due to its unique properties. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(2)4-5-9(10)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXFYDOSHFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
